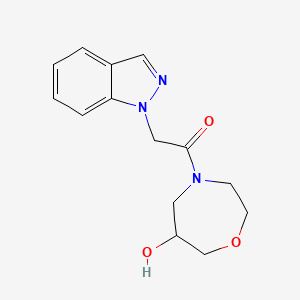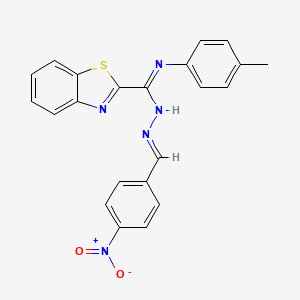
N-(4-methylphenyl)-N'-(4-nitrobenzylidene)-1,3-benzothiazole-2-carbohydrazonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multistep chemical reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis and characterization of similar compounds have been detailed, highlighting methods like FT-IR, NMR, and X-ray diffraction for structure confirmation (Karrouchi et al., 2021). These methods underscore the complexity and precision required in synthesizing such molecules.
Molecular Structure Analysis
Molecular structure analysis of compounds within this chemical family often involves advanced computational and spectroscopic techniques. Single-crystal X-ray diffraction is a key tool for confirming the configuration of hydrazonoic groups, as seen in related research. Computational methods, like DFT calculations, provide insights into the electronic structure and stability of these molecules (Karrouchi et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature often include isomerization and nucleophilic substitution reactions. Studies have reported on the spontaneous isomerization of similar compounds under certain conditions, indicating the sensitivity of these molecules to environmental factors and the potential for diverse chemical behavior (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the applications and handling of these compounds. X-ray crystallography provides detailed information about molecular geometry, which is essential for predicting physical behavior and interactions with other molecules (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are integral to exploring the utility of these compounds in various applications. Studies on related molecules have shown that the presence of specific functional groups significantly influences the reactivity and potential applications of these compounds (Argilagos et al., 1997).
Scientific Research Applications
Antitumor Activity
- Fluorinated 2-(4-aminophenyl)benzothiazoles exhibit potent cytotoxicity in vitro against human breast cancer cell lines, highlighting the significance of fluorination on the antitumor activity of benzothiazole derivatives (Hutchinson et al., 2001).
- A study on benzothiazole derivatives demonstrated excellent in vivo inhibitory effects on tumor growth, pointing towards the potential of benzothiazole scaffolds in developing antitumor agents (Yoshida et al., 2005).
Antibacterial and Anticancer Evaluation
- 4-Thiazolidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potentials, with specific compounds showing significant activity, underscoring the versatility of thiazolidinone derivatives in medicinal chemistry (Deep et al., 2016).
Synthesis and Evaluation of Related Compounds
- Studies on the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives reveal the methodological advancements in synthesizing benzothiazole derivatives and evaluating their biological activities (Yar & Ansari, 2009).
- Research into the design, structural, and spectroscopic elucidation of new nitroaromatic carboxylic acids and semicarbazones for anti-leishmanial activity screening showcases the application of nitroaromatic compounds in addressing parasitic diseases (Dias et al., 2015).
properties
IUPAC Name |
N'-(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3-benzothiazole-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-15-6-10-17(11-7-15)24-21(22-25-19-4-2-3-5-20(19)30-22)26-23-14-16-8-12-18(13-9-16)27(28)29/h2-14H,1H3,(H,24,26)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPQUFFHJYTSQK-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C(C2=NC3=CC=CC=C3S2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3-benzothiazole-2-carboximidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)
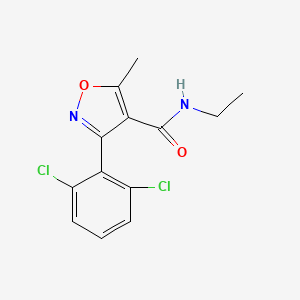

![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)

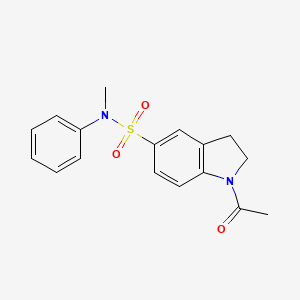

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
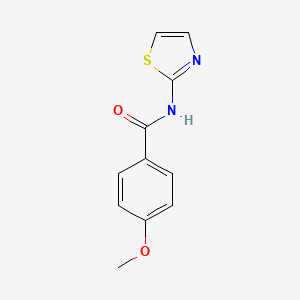
![3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
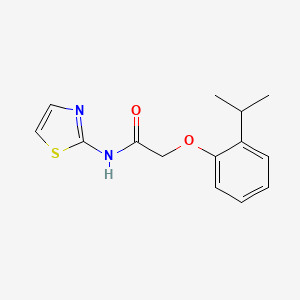
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
